3,5-Bis(trifluoromethyl)-benzeneethanamine

概要

説明

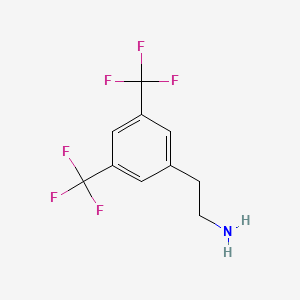

3,5-Bis(trifluoromethyl)-benzeneethanamine: is an organic compound characterized by the presence of two trifluoromethyl groups attached to a benzene ring, with an ethanamine group as a substituent. This compound is notable for its unique chemical properties, which are influenced by the electron-withdrawing trifluoromethyl groups. These properties make it a valuable compound in various scientific and industrial applications.

作用機序

Target of Action

Compounds containing the trifluoromethyl (-cf3) group have been found to exhibit improved drug potency towards certain enzymes . The -CF3 group, when attached to a tertiary stereogenic center in a heteroaliphatic ring, has been shown to lower the pKa of the cyclic carbamate, leading to a key hydrogen bonding interaction with the protein .

Mode of Action

It is known that the trifluoromethyl group can enhance the potency of drugs by influencing their interaction with target proteins . The presence of the -CF3 group can lead to key hydrogen bonding interactions with the protein, thereby affecting the drug’s efficacy .

Biochemical Pathways

It is known that trifluoromethyl-containing compounds can significantly affect pharmaceutical growth .

Pharmacokinetics

It is known that the trifluoromethyl group can influence the pharmacokinetic properties of drugs .

Result of Action

It is known that trifluoromethyl-containing compounds can exhibit various pharmacological activities .

Action Environment

It is known that the trifluoromethyl group can enhance the stability of drugs .

生化学分析

Biochemical Properties

3,5-Bis(trifluoromethyl)-benzeneethanamine has been found to be a highly efficient monodentate transient directing group for the palladium-catalyzed direct dehydrogenative cross-coupling of benzaldehydes with arenes . This indicates that it interacts with enzymes and proteins to facilitate these reactions .

Cellular Effects

It has been used in the synthesis of phenyl glycine derivatives , suggesting that it may influence cell function and cellular metabolism.

Molecular Mechanism

It is known to participate in palladium-catalyzed direct dehydrogenative cross-coupling reactions , which suggests that it may interact with biomolecules and potentially influence gene expression.

Transport and Distribution

It is known to participate in palladium-catalyzed direct dehydrogenative cross-coupling reactions , suggesting that it may interact with transporters or binding proteins.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(trifluoromethyl)-benzeneethanamine typically involves the introduction of trifluoromethyl groups onto a benzene ring followed by the attachment of an ethanamine group. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. The reaction is often carried out under conditions that promote the formation of the trifluoromethylated benzene intermediate, which is then further reacted with ethanamine to yield the final product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

化学反応の分析

Types of Reactions: 3,5-Bis(trifluoromethyl)-benzeneethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert the trifluoromethyl groups to trifluoromethyl alcohols or other reduced forms.

Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include trifluoromethylated nitrobenzenes, trifluoromethyl alcohols, and various substituted benzene derivatives .

科学的研究の応用

Synthesis of Complex Organic Compounds

Key Findings:

- Starting Material for Synthesis : 3,5-Bis(trifluoromethyl)-benzeneethanamine serves as an important precursor in the synthesis of various organic compounds. For instance, it has been utilized in the preparation of N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline through nucleophilic aromatic substitution reactions .

- High Yield Reactions : The synthesis methods reported indicate high yields (up to 98%) for the desired products, showcasing its efficiency in organic synthesis .

| Compound Name | Synthesis Method | Yield |

|---|---|---|

| N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine | Nucleophilic Aromatic Substitution | 98% |

| N,N-bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline | Catalytic Hydrogenation | 97% |

Medicinal Chemistry

Research Insights:

- Biologically Active Compounds : The trifluoromethyl group is known for enhancing the biological activity of compounds. Research indicates that derivatives of this compound can lead to the development of novel pharmaceuticals with improved efficacy and selectivity against various biological targets .

- Potential Anticancer Agents : Some studies have suggested that compounds derived from this amine may exhibit anticancer properties due to their ability to interact with specific cellular pathways .

Material Science Applications

Innovative Uses:

- Fluorinated Polymers : The incorporation of trifluoromethyl groups into polymers can significantly improve their thermal stability and chemical resistance. Research has shown that polymers derived from this compound exhibit enhanced properties suitable for advanced material applications .

- Nanotechnology : In nanotechnology, trifluoromethylated compounds are explored for their roles in creating nanostructures with unique electronic properties. These materials can be used in sensors and electronic devices due to their stability and conductivity .

Case Studies

Example Case Study 1: Synthesis of Arylbenzimidazoles

- Researchers synthesized arylbenzimidazoles using this compound as a starting material. The process involved multiple steps including nucleophilic substitutions and cyclization reactions leading to high yields and purity of the final products.

Example Case Study 2: Development of Anticancer Agents

- A series of compounds derived from trifluoromethylated amines were tested against cancer cell lines. Results indicated significant cytotoxicity compared to non-fluorinated analogs, suggesting potential for further development into therapeutic agents.

類似化合物との比較

- 3,5-Bis(trifluoromethyl)aniline

- 3,5-Bis(trifluoromethyl)benzylamine

- 3,5-Bis(trifluoromethyl)phenyl isocyanate

Comparison: Compared to these similar compounds, 3,5-Bis(trifluoromethyl)-benzeneethanamine is unique due to the presence of the ethanamine group, which imparts different chemical and biological properties. The ethanamine group can enhance the compound’s solubility and reactivity, making it more versatile for various applications .

生物活性

3,5-Bis(trifluoromethyl)-benzeneethanamine, also known by its CAS number 181772-08-7, is a fluorinated aromatic amine that has garnered interest in various fields of biological research due to its unique chemical properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H8F6N

- Molecular Weight : 239.16 g/mol

- Physical State : Solid at room temperature

- Storage Conditions : Recommended to be stored in a cool and dark place at temperatures below 15°C to maintain stability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound's lipophilicity, which may improve its binding affinity to various biological targets.

Key Mechanisms:

- Enzyme Inhibition : This compound has been studied for its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the modulation of cholinergic neurotransmission. In vitro studies have shown that derivatives of this compound exhibit moderate inhibition against these enzymes with IC50 values ranging from 18.2 to 196.6 μmol/L for AChE and 9.2 to 196.2 μmol/L for BuChE .

- Cell Signaling Modulation : The compound may influence cell signaling pathways by altering gene expression and protein synthesis through interactions with transcription factors or other regulatory proteins.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of derivatives of this compound. For instance, a series of analogues were synthesized and tested against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Some derivatives showed significant antibacterial activity with minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Derivative A | MRSA | 0.25 |

| Derivative B | Enterococcus faecalis | 0.5 |

| Derivative C | Staphylococcus aureus | 1.0 |

Neuroprotective Effects

The potential neuroprotective effects of this compound have been explored in the context of neurodegenerative diseases. By inhibiting AChE and BuChE, it is hypothesized that the compound could enhance cholinergic neurotransmission, which is often impaired in conditions like Alzheimer's disease .

Case Studies

- Study on AChE Inhibition :

- Antimicrobial Efficacy :

特性

IUPAC Name |

2-[3,5-bis(trifluoromethyl)phenyl]ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F6N/c11-9(12,13)7-3-6(1-2-17)4-8(5-7)10(14,15)16/h3-5H,1-2,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJNMFINEIFVNMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F6N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00591882 | |

| Record name | 2-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181772-08-7 | |

| Record name | 2-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。